Cas no 2228569-81-9 (tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate)

Tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate is a protected amine derivative featuring a trifluoromethyl-substituted furan moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyloxycarbonyl (Boc) group provides stability under various reaction conditions while allowing selective deprotection when needed. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. The furan ring contributes to structural diversity, enabling further functionalization. This compound is particularly useful in peptidomimetics and bioactive molecule development, offering a balance between reactivity and protection for efficient synthetic workflows.
tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate structure
2228569-81-9 structure
Product name:tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate
CAS No:2228569-81-9
MF:C12H17F3N2O3
MW:294.270193815231
CID:6129259
PubChem ID:165639141

tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate
    • EN300-1900178
    • tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
    • 2228569-81-9
    • Inchi: 1S/C12H17F3N2O3/c1-11(2,3)20-10(18)17-7(6-16)8-4-5-9(19-8)12(13,14)15/h4-5,7H,6,16H2,1-3H3,(H,17,18)
    • InChI Key: XVLOBEVYDKEBFL-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C(CN)NC(=O)OC(C)(C)C)O1)(F)F

Computed Properties

  • Exact Mass: 294.11912689g/mol
  • Monoisotopic Mass: 294.11912689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 77.5Ų

tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1900178-1.0g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
1g
$1686.0 2023-06-02
Enamine
EN300-1900178-0.25g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
0.25g
$1104.0 2023-09-18
Enamine
EN300-1900178-0.5g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
0.5g
$1152.0 2023-09-18
Enamine
EN300-1900178-0.1g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
0.1g
$1056.0 2023-09-18
Enamine
EN300-1900178-10.0g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
10g
$7250.0 2023-06-02
Enamine
EN300-1900178-0.05g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
0.05g
$1008.0 2023-09-18
Enamine
EN300-1900178-5g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
5g
$3479.0 2023-09-18
Enamine
EN300-1900178-5.0g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
5g
$4890.0 2023-06-02
Enamine
EN300-1900178-1g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
1g
$1200.0 2023-09-18
Enamine
EN300-1900178-2.5g
tert-butyl N-{2-amino-1-[5-(trifluoromethyl)furan-2-yl]ethyl}carbamate
2228569-81-9
2.5g
$2351.0 2023-09-18

Additional information on tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate

Comprehensive Guide to tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate (CAS No. 2228569-81-9)

tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate (CAS No. 2228569-81-9) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This carbamate derivative features a trifluoromethyl-substituted furan ring, making it a valuable intermediate in drug discovery and material science. Its unique structure offers excellent reactivity, enabling applications in the synthesis of bioactive molecules.

The compound's molecular formula and weight are key identifiers for researchers. With the rise of AI-driven drug discovery and high-throughput screening, 2228569-81-9 has gained attention as a building block for novel therapeutics. Its tert-butyl carbamate group provides stability, while the aminoethyl moiety allows for further functionalization, making it versatile for peptide coupling and small-molecule synthesis.

In recent years, the demand for trifluoromethyl-containing compounds has surged due to their enhanced metabolic stability and lipophilicity. tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate aligns with this trend, as the CF3 group improves bioavailability—a hot topic in medicinal chemistry discussions. Researchers frequently search for CAS 2228569-81-9 solubility, synthetic routes, and safety data, reflecting its practical importance.

From an industrial perspective, this compound is synthesized under controlled conditions to ensure high purity. Its applications span catalysis, polymer science, and bioconjugation. The furan ring contributes to its utility in heterocyclic chemistry, a field growing rapidly due to its relevance in green chemistry initiatives. Environmental concerns have also driven interest in sustainable synthesis methods for such intermediates.

For those exploring structure-activity relationships (SAR), 2228569-81-9 serves as a critical scaffold. Its amino-carbamate functionality is often leveraged in protease inhibitor design, a trending area in antiviral drug development. Additionally, the compound’s X-ray crystallography data is frequently requested, highlighting its role in rational drug design.

Storage and handling of tert-butyl N-{2-amino-1-5-(trifluoromethyl)furan-2-ylethyl}carbamate require standard laboratory precautions. While not classified as hazardous, proper chemical compatibility checks are recommended. The compound’s stability under various pH conditions is another common query among scientists optimizing reaction conditions.

In summary, CAS 2228569-81-9 represents a multifaceted tool for researchers. Its combination of a furan backbone, trifluoromethyl group, and carbamate protection makes it indispensable in modern organic synthesis. As the pharmaceutical industry shifts toward targeted therapies, this compound’s relevance is expected to grow, solidifying its place in cutting-edge research.

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